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Opigolix Technical Support Center
Welcome to the Opigolix (ASP-1707) Technical Support Center. This resource is designed for

researchers, scientists, and drug development professionals who may be working with or

investigating the discontinued GnRH antagonist, Opigolix. Here you will find troubleshooting

guides and frequently asked questions (FAQs) to address specific issues that may have been

encountered during its experimental administration.

Troubleshooting Guides
This section provides guidance on potential challenges and adverse events observed during

the clinical development of Opigolix.

Issue: Hypoestrogenic Side Effects
Users may observe side effects consistent with reduced estrogen levels, a known class effect

of GnRH antagonists.

Question: What are the expected hypoestrogenic side effects with Opigolix and how can they

be monitored?

Answer: Long-term administration of Opigolix has been associated with a dose-dependent

decrease in serum estradiol levels.[1][2] This can lead to common hypoestrogenic side effects.

Symptoms:
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Hot flushes

Headaches

Vaginal dryness

Monitoring:

Regularly monitor serum estradiol levels to assess the degree of estrogen suppression.

Record the frequency and severity of patient-reported symptoms such as hot flushes and

headaches.

Mitigation Strategies (Experimental):

In clinical trials with other GnRH antagonists, "add-back" therapy with low-dose estrogen

and progestin has been used to mitigate these side effects. While not specifically studied

with Opigolix, this is a potential experimental approach.

Issue: Decreased Bone Mineral Density (BMD)
A significant challenge with long-term GnRH antagonist administration is the potential for bone

loss.

Question: What is the expected impact of Opigolix on bone mineral density and what are the

monitoring protocols?

Answer: The Phase II TERRA study of Opigolix for endometriosis demonstrated a dose-

dependent decrease in bone mineral density (BMD) over 24 weeks of treatment.[1][2]

Observation:

Statistically significant reductions in BMD from baseline were observed at all doses of

Opigolix.

The reduction was less pronounced compared to the GnRH agonist leuprorelin.[1][2]

Monitoring Protocol:
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Baseline Assessment: A baseline BMD measurement using dual-energy X-ray

absorptiometry (DXA) of the lumbar spine and total hip is crucial before initiating any long-

term experiment.

Follow-up: Periodic DXA scans are recommended to monitor for changes in BMD. In the

TERRA study, BMD was assessed at the end of the 24-week treatment period.[1][2]

Experimental Considerations:

For longer-term studies, more frequent monitoring (e.g., every 6-12 months) would be

advisable.

Consider establishing a threshold for BMD loss that would trigger a review of the

experimental protocol.

Issue: Lack of Efficacy in Rheumatoid Arthritis
Researchers investigating Opigolix for indications other than endometriosis should be aware

of its clinical trial history.

Question: Was Opigolix found to be effective for all its proposed indications?

Answer: No. A Phase IIa clinical trial (NCT02884635) investigating Opigolix in postmenopausal

women with rheumatoid arthritis found no clinical benefit.[3] The study concluded that Opigolix
did not improve ACR20, ACR50, or ACR70 response rates at any time point.[3] This lack of

efficacy was a key factor in the decision to discontinue the development of Opigolix.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Opigolix?

A1: Opigolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH)

antagonist.[4] It competitively binds to GnRH receptors in the pituitary gland, which in turn

suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

This leads to a dose-dependent reduction in the production of ovarian sex hormones, including

estradiol.

Q2: Why was the development of Opigolix discontinued?
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A2: The development of Opigolix was discontinued globally in 2018 after the completion of

Phase II clinical trials.[5] The primary reason for discontinuation was the lack of efficacy

demonstrated in the Phase IIa study for rheumatoid arthritis.[3]

Q3: What were the findings of the Phase II endometriosis (TERRA) study?

A3: The TERRA study showed that Opigolix significantly reduced endometriosis-associated

pelvic pain in a dose-related manner after 12 and 24 weeks of treatment.[1][2] However, it also

demonstrated dose-dependent decreases in serum estradiol and bone mineral density.[1][2]

Q4: Are there alternative, approved GnRH antagonists?

A4: Yes, other oral GnRH antagonists such as Elagolix and Relugolix have been approved for

the management of endometriosis-associated pain and uterine fibroids. These compounds

have more extensive clinical data available.

Data Presentation
Table 1: Change in Numeric Rating Scale (NRS) for Pelvic Pain at 12 Weeks in the TERRA

Study

Treatment Group Mean Change from Baseline (95% CI)

Placebo -1.56 (-1.91, -1.21)

Opigolix 3 mg -1.63 (-1.99, -1.27)

Opigolix 5 mg -1.93 (-2.27, -1.60)

Opigolix 10 mg -2.29 (-2.64, -1.94)

Opigolix 15 mg -2.13 (-2.47, -1.79)

Data from the TERRA study publication.[1][2]

Table 2: Bone Mineral Density (BMD) Changes in the TERRA Study at 24 Weeks
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Treatment Group Key Finding

Opigolix (all doses)
Statistically significant reduction in BMD from

baseline.

Leuprorelin

Significantly greater reduction in BMD compared

to all Opigolix dose groups for total hip and

spine.

Data from the TERRA study publication.[1][2]

Experimental Protocols
Pain Assessment Methodology (as per the TERRA
study)

Tool: Endometriosis Pain Daily Diary (EPDD) utilizing a Numeric Rating Scale (NRS).

Scale: An 11-point scale from 0 ("no pain") to 10 ("worst imaginable pain").

Procedure: Participants self-reported their level of pelvic pain daily using the EPDD.

Primary Endpoint: The mean change from baseline in the monthly average NRS score for

overall pelvic pain at 12 weeks.[1][2]

Pharmacokinetic Analysis (as per the TERRA study)
Method: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte: Total plasma concentration of Opigolix (ASP-1707).

Lower Limit of Quantification: 50 pg/mL.

Sampling Timepoints: Week 2 and between Week 4 and the end of Part 2 of the study (24

weeks).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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